Cas no 121-92-6 (3-Nitrobenzoic acid)
3-Nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitrobenzoic acid
- 1-CARBOXY-3-NITROBENZENE
- 3-NITROPHENYL METHANOIC ACID
- M-NITROBENZOIC ACID
- NITROBENZOIC(3-) ACID
- RARECHEM AL BO 0229
- 3-nitrobenzoic
- 3-nitro-benzoicaci
- Benzoic acid, m-nitro-
- Benzoicacid,3-nitro-
- m-carboxynitrobenzene
- Metanitrobenzoic acid
- meta-nitrobenzoicacid
- m-Nitrobenzenecarboxylic acid
- m-nitro-benzoicaci
- 3-Nitro-benzoic acid
- Benzoic acid,3-nitro
- Benzoic acid,m-nitro
- N-204
- Nitrobenzene acid
- META-NITROBENZOATE
- 3-NITRODRACYLIC ACID
- Benzoic acid, 3-nitro-
- meta-Nitrobenzoic acid
- AFPHTEQTJZKQAQ-UHFFFAOYSA-N
- H318ZW7612
- DSSTox_CID_5737
- DSSTox_RID_77899
- DSSTox_GSID_25737
- 3-nit
- UNII-H318ZW7612
- DTXSID0025737
- CS-W020596
- NCGC00091521-03
- Benzoic acid, mnitro
- 3-Nitrobenzoic acid, puriss., 99%
- N0154
- BENZOIC ACID,3-NITRO MFC7 H5 N1 O4
- AI3-09015
- Benzoic acid, 3nitro
- mNitrobenzoic acid
- CAS-121-92-6
- BCP08709
- W-108445
- NSC 9801
- EINECS 204-508-5
- Q4634183
- 3-NITROBENZOICACID
- CHEBI:231494
- F2191-0133
- 3-nitro benzoic acid
- AKOS000119012
- Z57127479
- HSDB 6028
- WLN: WNR CVQ
- mNitrobenzenecarboxylic acid
- NSC9801
- STR01384
- Tox21_201238
- CCRIS 2335
- CHEMBL274839
- DTXCID605737
- 3-NITROBENZOIC ACID [HSDB]
- 27178-83-2
- 3-Nitrobenzoic acid, Vetec(TM) reagent grade, 98%
- STK301724
- AC-2834
- NSC-9801
- SCHEMBL132618
- MFCD00007251
- 3-Nitrobenzoic acid, ReagentPlus(R), 99%
- EN300-18006
- 3-Nitrobenzoic acid, purum, >=98.0% (HPLC)
- PS-5143
- BRN 0908644
- BENZOIC ACID,3-NITRO MFC7 H5 N1 O4
- NCGC00091521-01
- Tox21_303250
- NS00019769
- SCHEMBL17347335
- NCGC00091521-02
- NCGC00258790-01
- NCGC00257168-01
- 121-92-6
- HY-Y1313
-
- MDL: MFCD00007251
- Inchi: 1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)
- InChI Key: AFPHTEQTJZKQAQ-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=C(C=1)[N+](=O)[O-])=O
- BRN: 0908644
Computed Properties
- Exact Mass: 167.02200
- Monoisotopic Mass: 167.021858
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Functional 3D Acceptor Count: 4
- Functional 3D Anion Count: 2
- isomeric RMSD: 0.6
- CID conformational isomer Count: 2
- XLogP3: 1.8
- Topological Polar Surface Area: 83.1
- Functional 3D ring Count: 1
- Rotatable Bond Count: 2
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White or light yellow crystals, or crystalline powder
- Density: 1.494
- Melting Point: 139-141 °C (lit.)
- Boiling Point: 295.67°C (rough estimate)
- Flash Point: Fahrenheit: 374 ° f
Celsius: 190 ° c - Refractive Index: 1.6280 (estimate)
- PH: 3 (5g/l, H2O, 20℃)(aqueous suspension)
- Solubility: water: soluble3g/L at 25°C
- Water Partition Coefficient: <0.01 g/100 mL at 18 ºC
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 83.12000
- LogP: 1.81620
- Solubility: Poorly soluble in cold water, more soluble in hot water, ethanol, ether, chloroform, methanol and acetone, slightly soluble in benzene.
- Merck: 6588
- pka: 3.47(at 25℃)
- Sensitiveness: Sensitive to humidity
3-Nitrobenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335,H412
- Warning Statement: P261,P273,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 22-36/37
- Safety Instruction: S26-S24/25
- RTECS:DH5000000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R33
3-Nitrobenzoic acid Customs Data
- HS CODE:29163900
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM158482-500g |
m-nitrobenzoic acid |
121-92-6 | 95+% | 500g |
$102 | 2021-06-16 | |
| Chemenu | CM158482-1000g |
m-nitrobenzoic acid |
121-92-6 | 95+% | 1000g |
$153 | 2021-06-16 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684700343- 25g |
3-Nitrobenzoic acid |
121-92-6 | 99% | 25g |
¥ 41.2 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684700335- 100g |
3-Nitrobenzoic acid |
121-92-6 | 99% | 100g |
¥ 105.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684700323- 500g |
3-Nitrobenzoic acid |
121-92-6 | 99% | 500g |
¥ 447.1 | 2021-05-18 | |
| TRC | N494700-10g |
m-Nitrobenzoic Acid |
121-92-6 | 10g |
$ 127.00 | 2023-09-06 | ||
| TRC | N494700-50g |
m-Nitrobenzoic Acid |
121-92-6 | 50g |
$ 150.00 | 2023-09-06 | ||
| TRC | N494700-250g |
m-Nitrobenzoic Acid |
121-92-6 | 250g |
$ 224.00 | 2023-09-06 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684700343-25g |
3-Nitrobenzoic acid |
121-92-6 | 99% | 25g |
¥ 41.2 | 2024-07-19 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684700335-100g |
3-Nitrobenzoic acid |
121-92-6 | 99% | 100g |
¥ 105.9 | 2024-07-19 |
3-Nitrobenzoic acid Suppliers
3-Nitrobenzoic acid Related Literature
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1. Electrophilic aromatic substitution. Part 36. Kinetics of aromatic nitrations in solutions of dinitrogen pentaoxide and of nitronium salts in nitric acidRoy B. Moodie,Andrew J. Sanderson,Richard Willmer J. Chem. Soc. Perkin Trans. 2 1990 833
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Joanna S. Stevens,Stephen J. Byard,Colin C. Seaton,Ghazala Sadiq,Roger J. Davey,Sven L. M. Schroeder Phys. Chem. Chem. Phys. 2014 16 1150
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3. Effect of temperature on the ionisation constants of 2-, 3- and 4-nitrobenzoic, phthalic and nicotinic acids in aqueous solutionLesley A. Ashton,Joseph I. Bullock J. Chem. Soc. Faraday Trans. 1 1982 78 1177
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4. Laser-based studies of NO3 radical reactions with selected aromatic compounds in aqueous solutionTh. Umschlag,R. Zellner,H. Herrmann Phys. Chem. Chem. Phys. 2002 4 2975
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5. Electrophilic aromatic substitution. Part 37. Products of aromatic nitrations of some chloronitrobenzenes and substituted benzoic acids in solutions of dinitrogen pentaoxide and of nitronium salts in nitric acidRoy B. Moodie,Andrew J. Sanderson,Richard Willmer J. Chem. Soc. Perkin Trans. 2 1991 645
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Nitrobenzoic acids and derivatives
- Material Chemicals Colorants and Pigments Dyes
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Material Chemicals Colorants and Pigments
- Natural Products and Extracts Flavors and Fragrances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Additional information on 3-Nitrobenzoic acid
Introduction to 3-Nitrobenzoic Acid (CAS No: 121-92-6)
3-Nitrobenzoic acid, with the chemical formula C₇H₅NO₄ and CAS number 121-92-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This nitro-substituted benzoic acid derivative has garnered considerable attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and material science. Its unique structural properties, characterized by the presence of a nitro group at the para position relative to the carboxyl group, make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The 3-nitrobenzoic acid molecule exhibits distinct chemical reactivity, which stems from the electron-withdrawing nature of the nitro group. This characteristic enhances its utility in organic transformations, including nucleophilic aromatic substitution, reduction to form aniline derivatives, and coupling reactions. The compound's solubility profile in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO) further facilitates its incorporation into diverse chemical syntheses.
In recent years, 3-nitrobenzoic acid has been extensively studied for its potential applications in drug development. Researchers have explored its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The nitro group can be selectively reduced to an amine, which can then be further functionalized to produce complex molecular architectures. This adaptability has made 3-nitrobenzoic acid a cornerstone in the design of novel bioactive compounds.
Moreover, advancements in green chemistry have prompted investigations into sustainable methods for synthesizing 3-nitrobenzoic acid. Catalytic processes that minimize waste and energy consumption have been developed, aligning with global efforts to promote environmentally responsible chemical manufacturing. These innovations not only enhance efficiency but also contribute to the scalability of 3-nitrobenzoic acid production for industrial applications.
Recent studies have also highlighted the role of 3-nitrobenzoic acid in material science. Its ability to act as a building block for polymers and advanced materials has been exploited in the development of high-performance coatings and specialty chemicals. The nitro group's influence on electronic properties makes it particularly useful in designing conductive polymers and liquid crystals, which are integral to modern electronic devices.
The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of derivatives of 3-nitrobenzoic acid. For instance, researchers have synthesized analogs that exhibit antimicrobial and antiviral properties. The structural motif of 3-nitrobenzoic acid allows for modifications that can target specific biological pathways, making it a promising scaffold for drug discovery initiatives.
From an academic perspective, 3-nitrobenzoic acid serves as an excellent model compound for teaching organic chemistry concepts. Its reaction mechanisms are well-documented, providing students with practical insights into electron delocalization, aromatic substitution, and redox chemistry. The compound's well-established synthetic routes also make it a preferred choice for laboratory experiments aimed at developing synthetic skills.
The commercial availability of 3-nitrobenzoic acid (CAS No: 121-92-6) ensures that researchers worldwide can access this versatile compound without significant hurdles. Reputable chemical suppliers offer high-purity grades suitable for both research and industrial-scale applications. This accessibility underscores the importance of 3-nitrobenzoic acid as a fundamental building block in modern chemistry.
Looking ahead, the continued exploration of 3-nitrobenzoic acid is expected to yield new insights into its potential applications. As synthetic methodologies evolve and computational tools become more sophisticated, the design and optimization of derivatives will likely accelerate. This progress will not only expand the chemical toolbox available to researchers but also contribute to solving complex challenges in medicine and materials science.
In conclusion, 3-Nitrobenzoic acid (CAS No: 121-92-6) stands as a testament to the ingenuity of organic chemistry. Its multifaceted utility spans from pharmaceutical intermediates to advanced materials, making it an indispensable component in scientific endeavors. The ongoing research into this compound promises further revelations that will continue to shape the future of chemical innovation.
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